molecular formula C16H19BrN2O B2667454 3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396801-89-0

3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No. B2667454
CAS RN: 1396801-89-0
M. Wt: 335.245
InChI Key: VZJXOAAKNCZIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a chemical compound. It’s used as a building block in organic synthesis . It’s also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of “3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” involves several steps. The process includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis . The synthesis also involves a Matteson–CH2–homologation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” include protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, such as the compound , have been used in anticancer treatments . They have shown promising results in inhibiting the growth and spread of various types of cancers .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral agents . For example, new isatin derivatives have been synthesized as broad-spectrum antiviral agents .

Antimalarial Applications

The piperidine nucleus has been utilized in the development of antimalarial drugs . These compounds can inhibit the life cycle of malaria parasites, providing a potential treatment option.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal agents . These compounds can inhibit the growth of various bacteria and fungi, making them useful in treating infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . These compounds can help relieve pain and reduce inflammation, making them useful in treating various conditions.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the development of drugs to treat Alzheimer’s disease . These compounds can potentially slow the progression of the disease and improve cognitive function.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . These compounds can help manage symptoms of various psychiatric disorders, providing a potential treatment option.

properties

IUPAC Name

3-bromo-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-15-8-6-7-14(13-15)16(20)18-9-2-5-12-19-10-3-1-4-11-19/h6-8,13H,1,3-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJXOAAKNCZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.